![molecular formula C11H17N3O4S2 B2796788 methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034265-75-1](/img/structure/B2796788.png)
methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms . The specific molecular structure of “methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate” would require further analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications
- Imidazole derivatives have demonstrated antibacterial properties. Researchers have investigated their potential against various bacterial strains, including Mycobacterium tuberculosis .
- Imidazole-containing compounds often exhibit antifungal activity. Investigating the antifungal potential of this compound could be valuable in combating fungal infections .
- Some imidazole derivatives possess anti-inflammatory properties. Researchers have studied their impact on inflammatory pathways and cytokine production .
- Imidazole-based compounds have been investigated for their antitumor activity. Researchers have explored their effects on cancer cell lines .
- Imidazole derivatives, including those with structural similarities to our compound, have shown antiviral effects. Researchers have studied their activity against viruses such as HIV and influenza .
- Some imidazole-containing compounds exhibit anti-diabetic effects. Researchers have explored their impact on glucose metabolism and insulin sensitivity .
Antibacterial Activity
Antifungal Properties
Anti-Inflammatory Effects
Antitumor Potential
Antiviral Applications
Anti-Diabetic Properties
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be enzymes or receptors involved in these pathways.
Mode of Action
For example, some imidazole derivatives inhibit enzymes, while others may bind to receptors and modulate their activity .
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, and more .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, imidazole is amphoteric in nature, showing both acidic and basic properties, which means its activity could be influenced by the pH of its environment .
properties
IUPAC Name |
methyl 2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S2/c1-13-6-10(12-8-13)20(16,17)14-4-3-9(5-14)19-7-11(15)18-2/h6,8-9H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSWYHYJGMQFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.